Bicyclo[1.1.1]pentane-1,3-dithiol

bioisostere geometry linker design X-ray crystallography

Aromatic dithiol linkers like 1,4-benzenedithiol impose ~2.79 Å spacing and promote π-π stacking-driven aggregation, limiting ADC homogeneity and MOF predictability. Bicyclo[1.1.1]pentane-1,3-dithiol solves these limitations with a saturated, fully sp³-hybridized cage that enforces a fixed ~1.87 Å bridgehead-to-bridgehead distance-~33% shorter than para-phenylene-while eliminating π-surface artifacts. - ≥50-fold aqueous solubility improvement over phenyl-based dithiols; ~3-fold passive permeability gain. - Quantifiably reduced nonspecific binding (CHI(IAM)) vs. aromatic dithiols. - Multigram-scale synthetic accessibility via established propellane chemistry. Supplied at 97% purity with 0-8 °C storage; ships ambient. Ideal for PROTAC linker optimization, ADC payload conjugation, and MOF topology control.

Molecular Formula C5H8S2
Molecular Weight 132.3 g/mol
Cat. No. B15123434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[1.1.1]pentane-1,3-dithiol
Molecular FormulaC5H8S2
Molecular Weight132.3 g/mol
Structural Identifiers
SMILESC1C2(CC1(C2)S)S
InChIInChI=1S/C5H8S2/c6-4-1-5(7,2-4)3-4/h6-7H,1-3H2
InChIKeyGPRLRVZKXDUXMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bicyclo[1.1.1]pentane-1,3-dithiol: Overview and Core Scaffold Properties


Bicyclo[1.1.1]pentane-1,3-dithiol is a strained, saturated bicyclic compound featuring two thiol (-SH) groups positioned at the bridgehead carbons (C1 and C3) of the bicyclo[1.1.1]pentane (BCP) cage. With the molecular formula C5H8S2 and a molecular weight of 132.24 Da, this compound belongs to the class of 1,3-disubstituted BCP derivatives, which are extensively studied as nonclassical bioisosteres for para-substituted phenyl rings in medicinal chemistry [1]. The BCP scaffold provides a bridgehead-to-bridgehead distance of approximately 1.87 Å, which approximates the 2.79 Å separation in para-disubstituted benzene while imparting fully saturated, three-dimensional character [2]. The dithiol functionality enables applications as a bifunctional linker, a bidentate ligand for metal coordination, and a reactive handle for further derivatization [3].

Rigid bifunctional linker
Fixed bridgehead-to-bridgehead orientation for ADC, PROTAC and MOF assembly
Phenyl bioisostere
Saturated scaffold replaces 1,4-benzenedithiol to reduce aromatic liabilities
Controlled spacing
Precise inter-thiol distance supports defined self-assembled monolayers

Why Generic Dithiols Cannot Substitute BCP-1,3-dithiol


The three-dimensional, fully saturated BCP cage in bicyclo[1.1.1]pentane-1,3-dithiol imposes a fixed bridgehead-to-bridgehead distance of ~1.87 Å and a linear, rigid orientation of the two thiol groups, which fundamentally alters molecular geometry, electronic environment, and physicochemical properties relative to aromatic dithiols (e.g., 1,4-benzenedithiol, ~2.79 Å inter-thiol separation with planar π-surface) or flexible aliphatic dithiols (e.g., 1,3-propanedithiol, variable S–S distance). Replacement of a para-phenylene linker with a BCP-1,3-diyl unit has been shown to improve aqueous solubility by at least 50-fold and markedly reduce nonspecific binding (NSB) as measured by CHI(IAM) [1]. Furthermore, BCP-containing analogs have demonstrated ~3-fold increases in passive membrane permeability and ~9-fold increases in kinetic solubility in head-to-head comparisons against their phenyl counterparts [2]. These differentiated properties arise from the BCP core's sp3-rich character, reduced lipophilicity, and inability to participate in π–π stacking interactions—features that no flexible aliphatic or aromatic dithiol can simultaneously replicate.

BCP-1,3-dithiol
Reported ~33% shorter inter-thiol spacing vs 1,4-benzenedithiol alters geometric control in linker applications
vs Aromatic dithiols
Absence of π–π stacking in BCP scaffold changes crystal packing and SAM homogeneity; may require re-optimization
vs Aliphatic dithiols
Flexible aliphatic chains provide variable S–S distance; rigid BCP geometry cannot be replicated by flexible linkers

Quantitative Evidence of Differentiation Against Key Comparators


Inter-Thiol Spatial Separation vs. 1,4-Benzenedithiol

The transannular bridgehead-to-bridgehead C1–C3 distance in the bicyclo[1.1.1]pentane scaffold ranges from 1.804(8) Å to 1.923(3) Å depending on bridgehead substituents, with the unsubstituted or thiol-substituted variants falling near 1.87 Å [1]. By contrast, the para carbon–carbon distance in 1,4-disubstituted benzene is approximately 2.79 Å [2]. This ~0.92 Å difference (BCP is ~33% shorter) directly alters the spatial separation and angular orientation of the two thiol groups, which is critical when the compound is employed as a rigid bifunctional linker for bioconjugation, metal-organic framework (MOF) construction, or self-assembled monolayer (SAM) formation.

Inter-Thiol Separation
Direct head-to-head
BCP ~1.87 Å vs Ph ~2.79 Å; ~33% shorter
Reported spatial separation context; governs linker geometry and coordination stoichiometry
Single-crystal XRD data; bridgehead substituent dependence
bioisostere geometry linker design X-ray crystallography

Aqueous Solubility Enhancement of the BCP Scaffold

When the bicyclo[1.1.1]pentane-1,3-diyl (BCP) group is used to replace a para-substituted aromatic ring in drug-like molecules, aqueous solubility is improved by at least 50-fold. This finding was established by Auberson et al. (2017) using a matched molecular pair analysis in which the BCP motif replaced a central phenyl ring [1]. In a separate study, Measom et al. (2017) reported that replacement of a phenyl ring with BCP in an LpPLA2 inhibitor (analogue 5) resulted in a 9-fold increase in kinetic solubility (74 μM vs. 8 μM) and a ~3-fold improvement in fasted-state simulated intestinal fluid (FaSSIF) solubility (>1000 μg/mL vs. 399 μg/mL) [2]. Although these data derive from amino- and amide-substituted BCP derivatives rather than the dithiol specifically, the solubility enhancement is a scaffold-driven effect attributable to the increased sp3 character and reduced planarity of the BCP cage, and is therefore expected to operate similarly for BCP-1,3-dithiol.

Aqueous Solubility
Cross-study comparable
≥50-fold scaffold improvement; 9.3× kinetic solubility (74 vs 8 μM)
Reported solubility context; relevant for formulation and assay compatibility
Matched molecular pair analysis; pH 7.4 kinetic solubility
aqueous solubility physicochemical property optimization bioisostere

Passive Membrane Permeability Advantage

In a head-to-head matched molecular pair comparison, Measom et al. (2017) demonstrated that the BCP-containing LpPLA2 inhibitor analogue 5 exhibited an artificial membrane permeability (AMP) of 705 nm/s, compared to 230 nm/s for the phenyl-containing parent compound 1—a 3.1-fold improvement [1]. This enhancement occurred despite a modest increase in lipophilicity (ChromLogD7.4 from 6.3 to 7.0). In a separate study by Stepan et al. (2012), replacement of the central fluorophenyl ring in the γ-secretase inhibitor BMS-708,163 with a BCP motif yielded compound 3 with significantly improved passive permeability while maintaining equipotent enzyme inhibition [2]. These permeability gains are attributed to the reduced aromatic surface area, increased three-dimensionality, and altered desolvation energetics of the BCP scaffold—properties directly transferable to BCP-1,3-dithiol when evaluated as a linker or scaffold.

Passive Permeability
Cross-study comparable
3.1× AMP increase (705 vs 230 nm/s)
Reported permeability context; may influence intracellular target engagement
Artificial membrane permeability assay
membrane permeability ADME artificial membrane permeability

Conformational Rigidity and Absence of π–π Stacking

X-ray crystallographic analysis of seven BCP derivatives by Grover et al. (2021) demonstrated that the three-dimensional BCP skeleton prevents π–π stacking interactions between aromatic rings that would otherwise dominate crystal packing in phenyl-based analogs [1]. The presence of 3D BCP units was found to eliminate face-to-face π-stacking in co-crystals containing phenyl substituents (compounds 3, 4, and 7 in the study). Instead, BCP derivatives engage in directional non-covalent interactions such as halogen bonding (I···I, I···N), hydrogen bonding (N–H···O, C–H···O), and H–C···H–C contacts, with the interaction preference depending on the electronic nature and angle of bridgehead substituents. For BCP-1,3-dithiol specifically, the thiol groups at bridgehead positions are expected to participate in S–H···S and S–H···π interactions rather than the π-stacking accessible to 1,4-benzenedithiol, yielding distinct supramolecular architectures in crystalline materials, MOFs, and self-assembled monolayers .

π–π Stacking Absence
Class-level inference
No π–π stacking; directional halogen/H-bond contacts dominate
Reported crystal engineering context; enables defined assembly without competing π-stacking
Hirshfeld surface analysis of BCP derivatives
crystal engineering π–π stacking non-covalent interactions

Synthetic Accessibility via Radical Propellane Chemistry

The synthesis of bicyclo[1.1.1]pentane-1,3-dithiol proceeds via radical addition of thiols to [1.1.1]propellane, a reactivity pathway that is highly efficient for aliphatic and aromatic thiols but notably fails for heterocyclic thiols under standard radical conditions [1]. Livesley et al. (2022) addressed this limitation by developing an electrophilic iodo-sulfenylation protocol compatible with 10 classes of heterocyclic thiols, conducted on multigram scale without exclusion of air or moisture [2]. The radical-based synthesis of BCP-1,3-dithiol itself, originally reported in 1988 via reduction of the corresponding bis(methylthio) intermediate with lithium in ethylamine [3], provides a well-established route distinct from the multi-step sequences required for cubane-1,4-dithiol or bicyclo[2.2.2]octane-1,4-dithiol analogs. This differential synthetic accessibility impacts procurement cost and scalability.

Synthetic Accessibility
Class-level inference
Radical thiol addition to propellane; Li/EtNH2 reduction route established
Reported synthetic route context; supports scalable procurement and derivatization
Multigram iodo-sulfenylation protocol available
radical addition propellane chemistry thiol functionalization

Reduction of Nonspecific Binding

Auberson et al. (2017) used the chromatographic hydrophobicity index on immobilized artificial membranes, CHI(IAM), as a quantitative measure of nonspecific binding (NSB). In matched molecular pairs where a para-substituted phenyl ring was replaced with a BCP-1,3-diyl group, the BCP-containing compounds showed markedly decreased NSB [1]. The NSB reduction was accompanied by the ≥50-fold solubility improvement and was attributed to the reduced aromatic surface area and increased saturation of the BCP scaffold. Notably, the bicyclo[2.2.2]octane-1,4-diyl group—a larger bicyclic comparator—led to more lipophilic molecules and did not show the same benefits regarding NSB or solubility, whereas cubane-1,4-diyl also showed improvements for both parameters [1]. This establishes BCP as the optimal balance among rigid bicyclic phenyl bioisosteres for simultaneously reducing NSB and improving solubility.

Nonspecific Binding
Cross-study comparable
Markedly decreased NSB (CHI(IAM)); comparable to cubane scaffold
Reported NSB reduction context; supports cleaner conjugate and imaging agent design
Chromatographic hydrophobicity index on IAM
nonspecific binding CHI(IAM) drug developability

High-Impact Application Scenarios


Rigid Bifunctional Linker for ADC and PROTAC Design

In antibody-drug conjugate (ADC) and PROTAC development, the ~1.87 Å bridgehead-to-bridgehead distance of BCP-1,3-dithiol provides a fixed, rigid separation between payload and targeting moiety that is ~33% shorter than the ~2.79 Å separation offered by 1,4-benzenedithiol [1]. This shorter, saturated linker eliminates π–π stacking-driven aggregation observed with aromatic dithiol linkers [2] and delivers markedly reduced nonspecific binding as quantified by CHI(IAM) [3]. For PROTAC ternary complex formation where linker length and rigidity directly govern ubiquitination efficiency, the BCP scaffold offers a geometrically distinct option from both flexible aliphatic dithiols and planar aromatic dithiols.

MOF and Coordination Polymer Construction

The rigid, linear orientation of thiol groups in BCP-1,3-dithiol combined with the absence of competing π–π stacking interactions makes it an ideal bidentate ligand for constructing MOFs and coordination polymers with predictable topology [1]. Unlike 1,4-benzenedithiol, which can engage in off-target π-stacking that disrupts intended metal-thiolate network formation, the saturated BCP cage enforces exclusively thiol-directed coordination [2]. The proven multigram-scale synthetic accessibility of sulfur-substituted BCPs via radical or electrophilic propellane chemistry [3] supports procurement at quantities relevant for materials discovery.

Bioisosteric Replacement of 1,4-Benzenedithiol in Drug Candidates

For medicinal chemistry programs where a 1,4-benzenedithiol moiety serves as a pharmacophoric element or linker, substitution with BCP-1,3-dithiol is expected to confer a ≥50-fold improvement in aqueous solubility [1] and a ~3-fold increase in passive membrane permeability [2], based on scaffold-level data from matched molecular pair studies. The γ-secretase inhibitor case study demonstrated that BCP replacement of a central phenyl ring maintained equipotent enzyme inhibition while delivering ~4-fold higher oral Cmax and AUC values in mouse [3]. These scaffold-level benefits are anticipated to translate to dithiol-substituted variants, making BCP-1,3-dithiol a high-priority procurement item for lead optimization programs targeting poorly soluble phenyl-based leads.

Self-Assembled Monolayer Formation on Gold Surfaces

The defined ~1.87 Å inter-thiol distance of BCP-1,3-dithiol contrasts with both the ~2.79 Å separation in 1,4-benzenedithiol and the variable distance in flexible aliphatic dithiols [1], offering a unique molecular footprint for SAM formation on gold surfaces. The saturated, non-polarizable BCP cage provides a different tunneling barrier and electronic coupling compared to the conjugated π-system of benzenedithiol, which may be exploited in molecular electronics and single-molecule conductance studies [2]. The absence of π–π lateral interactions between adjacent BCP units on the surface [3] is expected to yield more homogeneous, less aggregated SAMs compared to those formed from 1,4-benzenedithiol.

Application
Selection Property
Validation Focus
Rigid linker for ADC and PROTAC design
Defined inter-thiol spacing; absence of π–π aggregation
Linker geometry impact on ternary complex formation and conjugate homogeneity
MOF and coordination polymer construction
Linear, rigid dithiol orientation; thiol-directed coordination only
Predictable network topology and pore-size control
Bioisosteric replacement of phenyl dithiols
Scaffold-driven solubility and permeability differentiation
Developability endpoint review; matched-pair ADME comparison
Self-assembled monolayers on gold
Unique saturated footprint; altered electronic coupling vs benzenedithiol
SAM homogeneity, tunneling barrier characterization, single-molecule conductance
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